molecular formula C9H21Cl2N3O B12071832 S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Cat. No.: B12071832
M. Wt: 258.19 g/mol
InChI Key: JHQITXALORETFX-JZGIKJSDSA-N
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Description

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a chemical compound used in scientific research. It exhibits unique properties that make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various scientific research applications.

Scientific Research Applications

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride include other piperazine derivatives such as:

  • Piperazine
  • N-Ethylpiperazine
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H21Cl2N3O

Molecular Weight

258.19 g/mol

IUPAC Name

(2S)-N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride

InChI

InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1

InChI Key

JHQITXALORETFX-JZGIKJSDSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)N1CCNCC1.Cl.Cl

Canonical SMILES

CCNC(=O)C(C)N1CCNCC1.Cl.Cl

Origin of Product

United States

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